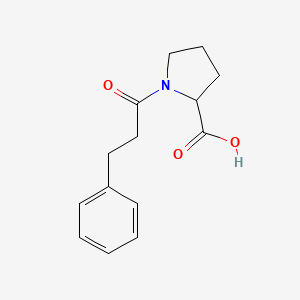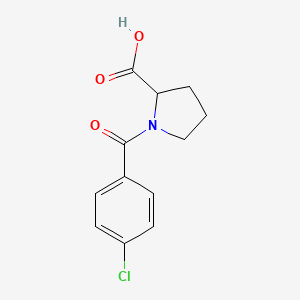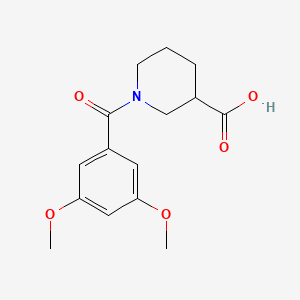![molecular formula C11H25N3 B7792606 [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine](/img/structure/B7792606.png)
[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine is a chemical compound with the molecular formula C11H25N3. It is characterized by the presence of a piperazine ring substituted with dimethyl groups at positions 2 and 6, and a propyl chain attached to a dimethylamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine typically involves the reaction of 2,6-dimethylpiperazine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic conditions using solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the dimethylamine group.
Substitution: Various substituted amines depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understanding its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxypropyl)-2,6-dimethylpiperazine: Similar structure with a methoxypropyl group instead of a propyl dimethylamine group.
2,6-Dimethylpiperazine: Lacks the propyl dimethylamine substitution, serving as a simpler analog.
N,N-Dimethyl-3-(2,6-dimethylpiperazin-1-yl)propylamine: Another structural analog with slight variations in the substitution pattern.
Uniqueness
The unique combination of the piperazine ring with dimethyl groups and the propyl dimethylamine substitution in [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Propiedades
IUPAC Name |
3-(2,6-dimethylpiperazin-1-yl)-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10-8-12-9-11(2)14(10)7-5-6-13(3)4/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWHJATWPYMCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2-(4-Methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7792527.png)





![1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7792568.png)






![[2-(2,6-Dimethylpiperazin-1-yl)ethyl]dimethylamine](/img/structure/B7792604.png)
